2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 623553-27-5
Cat. No.: VC2509576
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623553-27-5 |
|---|---|
| Molecular Formula | C17H12N2O3 |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2 |
| Standard InChI Key | OGNSHTKXWDPCCK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3 |
Introduction
Chemical Properties and Structure
Physical and Chemical Identifiers
The chemical identity of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is established through various identifiers and measured properties. Table 1 presents a comprehensive overview of the compound's key identifiers.
Table 1: Primary Chemical Identifiers
| Property | Value |
|---|---|
| Common Name | 2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
| IUPAC Name | 2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
| CAS Number | 623553-27-5 |
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Molecular Weight | 292.29 g/mol |
| PubChem Compound ID | 11645002 |
The compound is registered under CAS number 623553-27-5, with a molecular formula of C₁₇H₁₂N₂O₃ indicating its composition of 17 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Its molecular weight of approximately 292.29 g/mol reflects this atomic composition .
Structural Notations and Representations
Various structural notations provide precise information about the compound's molecular arrangement, essential for its unambiguous identification in chemical databases and literature. Table 2 presents these structural identifiers.
Table 2: Structural Notations
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2 |
| Standard InChIKey | OGNSHTKXWDPCCK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3 |
These standardized notations enable precise digital representation of the compound's structure, facilitating computational analysis and database searches. The InChI (International Chemical Identifier) provides a comprehensive representation of the molecular structure, while the SMILES notation offers a more condensed representation suitable for computational applications.
Physicochemical Properties
The physicochemical properties of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione provide insights into its behavior in various environments and potential applications. Table 3 summarizes these properties.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 2.60440 |
| Polar Surface Area (PSA) | 63.41000 |
| Exact Mass | 292.08500 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
The LogP value of 2.60440 indicates moderate lipophilicity, suggesting the compound has a balance between hydrophilic and hydrophobic properties . This characteristic is relevant for potential pharmaceutical applications as it influences membrane permeability and absorption. The polar surface area (PSA) of 63.41000 provides information about the compound's hydrogen bonding potential and its ability to penetrate biological membranes .
Structural Features
The molecular structure of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione consists of several key components:
-
A benzoxazole ring system comprising a fused benzene ring and an oxazole ring
-
An isoindole-1,3-dione (phthalimide) moiety featuring a bicyclic structure with two carbonyl groups
-
An ethyl (two-carbon) linker connecting these two heterocyclic systems
This structural arrangement contributes to the compound's chemical reactivity and potential interactions with biological systems. The benzoxazole component provides a relatively planar, aromatic region that could engage in π-stacking interactions with aromatic amino acid residues in proteins. The phthalimide group, with its two carbonyl functionalities, offers hydrogen bond acceptor sites and potential for nucleophilic attacks, making it valuable for further chemical modifications.
Related Compounds and Structural Analogs
Halogenated Derivatives
Several structural analogs of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been reported in the literature, particularly derivatives with halogen substituents on the benzoxazole ring. These analogs exhibit different physical, chemical, and potentially biological properties compared to the parent compound. Table 4 presents key information about these halogenated derivatives.
Table 4: Halogenated Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 1306739-84-3 | C₁₇H₁₁ClN₂O₃ | 326.7 g/mol |
| 2-[2-(5,7-Dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 1071369-46-4 | C₁₇H₁₀Cl₂N₂O₃ | 361.19 g/mol |
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